molecular formula C6H4FN3S B12502928 6-Fluorothiazolo[4,5-b]pyridin-2-amine

6-Fluorothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B12502928
M. Wt: 169.18 g/mol
InChI Key: GZHKZVIXCWIWGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorothiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative . One common method starts with a pyridine derivative, which undergoes a series of reactions to form the thiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the annulation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. . These methods likely involve optimized versions of the synthetic routes used in laboratory settings to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluorothiazolo[4,5-b]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Fluorothiazolo[4,5-b]pyridin-2-amine include other thiazolo[4,5-b]pyridine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .

Properties

Molecular Formula

C6H4FN3S

Molecular Weight

169.18 g/mol

IUPAC Name

6-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)

InChI Key

GZHKZVIXCWIWGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)F

Origin of Product

United States

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